3-(4-(1h-Pyrazol-1-yl)phenyl)prop-2-en-1-ol
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Overview
Description
3-(4-(1H-Pyrazol-1-yl)phenyl)prop-2-en-1-ol is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a propenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1H-Pyrazol-1-yl)phenyl)prop-2-en-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment to the Phenyl Group: The pyrazole ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Formation of the Propenol Chain: The final step involves the formation of the propenol chain, which can be achieved through a Claisen-Schmidt condensation reaction between the pyrazole-phenyl compound and an appropriate aldehyde in the presence of a base such as sodium hydroxide in methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(1H-Pyrazol-1-yl)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the propenol chain can be reduced to form a saturated alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-(1H-Pyrazol-1-yl)phenyl)prop-2-en-1-one.
Reduction: Formation of 3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-(1H-Pyrazol-1-yl)phenyl)prop-2-en-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-(1H-Pyrazol-1-yl)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
3-(4-(1H-Pyrazol-1-yl)phenyl)prop-2-en-1-ol is unique due to its specific structural features, such as the presence of both a pyrazole ring and a propenol chain, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
(E)-3-(4-pyrazol-1-ylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H12N2O/c15-10-1-3-11-4-6-12(7-5-11)14-9-2-8-13-14/h1-9,15H,10H2/b3-1+ |
InChI Key |
UYFYPIYEUFROSP-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)/C=C/CO |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C=CCO |
Origin of Product |
United States |
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